molecular formula C21H18N2O3 B5003156 9-[3-(2-Nitrophenoxy)propyl]carbazole

9-[3-(2-Nitrophenoxy)propyl]carbazole

Cat. No.: B5003156
M. Wt: 346.4 g/mol
InChI Key: BOBMAAATMDBMRJ-UHFFFAOYSA-N
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Description

9-[3-(2-Nitrophenoxy)propyl]carbazole is a carbazole derivative featuring a propyl linker substituted with a 2-nitrophenoxy group at the 9-position of the carbazole core. The nitro group on the phenoxy moiety introduces electron-withdrawing properties, which may influence its electronic configuration, solubility, and intermolecular interactions.

Properties

IUPAC Name

9-[3-(2-nitrophenoxy)propyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c24-23(25)20-12-5-6-13-21(20)26-15-7-14-22-18-10-3-1-8-16(18)17-9-2-4-11-19(17)22/h1-6,8-13H,7,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOBMAAATMDBMRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCOC4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 9-[3-(2-Nitrophenoxy)propyl]carbazole typically involves the reaction of carbazole with 3-(2-nitrophenoxy)propyl bromide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial production methods for carbazole derivatives often involve similar synthetic routes but on a larger scale. These methods may include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

9-[3-(2-Nitrophenoxy)propyl]carbazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

9-[3-(2-Nitrophenoxy)propyl]carbazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-[3-(2-Nitrophenoxy)propyl]carbazole involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The compound’s nitro group can also undergo redox reactions, generating reactive oxygen species that can induce oxidative stress and cell death .

Comparison with Similar Compounds

Comparison with Similar Carbazole Derivatives

Structural Modifications and Physicochemical Properties

Key analogs and their substituents are compared below:

Compound Name Substituent on Propyl Chain Molecular Weight (g/mol) Key Physicochemical Properties
9-[3-(2-Nitrophenoxy)propyl]carbazole (Target) 2-Nitrophenoxy ~338.37 (calculated) High polarity due to nitro group; potential for π-π stacking
9-[3-(cis-3,5-Dimethylpiperazinyl)propyl]carbazole (Rimcazole analog) Piperazinyl 357.92 Basic amine groups enhance solubility; binds dopamine transporter
9-[3-(4-Ethoxypiperidinium)propyl]carbazole Ethoxypiperidinium 396.94 Quaternary ammonium may limit membrane permeability
9-Propylcarbazole Propyl 223.31 Hydrophobic; no significant hazards reported
9-[3-(3,5-Dimethyl-piperazin-1-yl)propyl]carbazole Dimethylpiperazinyl ~345.47 (calculated) Interacts with M1-muscarinic receptors

Key Observations :

  • Solubility: Piperazinyl derivatives exhibit improved aqueous solubility due to basic amines, whereas the nitro group may reduce solubility compared to non-polar substituents like propyl .
Dopamine Transporter Affinity
  • Rimcazole Analogs : Derivatives like 9-[3-(cis-3,5-dimethylpiperazinyl)propyl]carbazole show high affinity for dopamine transporters (Ki < 10 nM) and sigma receptors, making them candidates for treating cocaine addiction .
Muscarinic Receptor Interaction
  • M1-Muscarinic Receptor : Compound 9-[3-(3,5-dimethylpiperazin-1-yl)propyl]carbazole (, Compound 21) demonstrated moderate binding to M1 receptors, suggesting substituent-dependent selectivity . The target compound’s nitro group could sterically hinder receptor access or introduce competitive hydrogen bonding.
Toxicity and Hazards

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